3-(4-Fluorobenzyl)-5-[3-methoxy-4-(4-pyridinylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione
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Overview
Description
3-(4-Fluorobenzyl)-5-[3-methoxy-4-(4-pyridinylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione is a compound that belongs to the class of thiazolidinediones. It has been widely studied for its potential therapeutic applications in various diseases, particularly in the field of cancer research.
Mechanism of Action
The mechanism of action of 3-(4-Fluorobenzyl)-5-[3-methoxy-4-(4-pyridinylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and proliferation. The compound has also been shown to induce apoptosis in cancer cells by activating caspase-3 and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of cell growth and proliferation, induction of apoptosis, and downregulation of anti-apoptotic proteins. The compound has also been shown to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-Fluorobenzyl)-5-[3-methoxy-4-(4-pyridinylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione in lab experiments include its potent anticancer properties, its ability to inhibit the growth and proliferation of cancer cells, and its ability to induce apoptosis. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Future Directions
There are several future directions related to the study of 3-(4-Fluorobenzyl)-5-[3-methoxy-4-(4-pyridinylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione. These include the development of more efficient synthesis methods, the evaluation of its potential therapeutic applications in other diseases, the determination of its optimal dosage and administration, and the development of novel derivatives with improved anticancer properties.
Conclusion:
In conclusion, this compound is a compound that has been extensively studied for its potential therapeutic applications in various diseases, particularly in the field of cancer research. It possesses potent anticancer properties and has been shown to inhibit the growth of various cancer cell lines. However, further studies are needed to determine its optimal dosage and administration and to develop novel derivatives with improved anticancer properties.
Synthesis Methods
The synthesis of 3-(4-Fluorobenzyl)-5-[3-methoxy-4-(4-pyridinylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione involves the reaction between 4-Fluorobenzaldehyde, 3-Methoxy-4-(4-pyridinylmethoxy)benzaldehyde, and Thiazolidine-2,4-dione in the presence of a suitable catalyst and solvent. The reaction proceeds through a condensation reaction, which results in the formation of the desired product.
Scientific Research Applications
3-(4-Fluorobenzyl)-5-[3-methoxy-4-(4-pyridinylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases, particularly in the field of cancer research. It has been found to possess potent anticancer properties and has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
properties
Molecular Formula |
C24H19FN2O4S |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(5E)-3-[(4-fluorophenyl)methyl]-5-[[3-methoxy-4-(pyridin-4-ylmethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C24H19FN2O4S/c1-30-21-12-18(4-7-20(21)31-15-17-8-10-26-11-9-17)13-22-23(28)27(24(29)32-22)14-16-2-5-19(25)6-3-16/h2-13H,14-15H2,1H3/b22-13+ |
InChI Key |
XZOFTHKFWLZJEU-LPYMAVHISA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OCC4=CC=NC=C4 |
SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OCC4=CC=NC=C4 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OCC4=CC=NC=C4 |
Origin of Product |
United States |
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